Hoquizil
Description
Contextualization of Hoquizil within Medicinal Chemistry
Within medicinal chemistry, this compound is recognized as a quinazoline (B50416) derivative. It holds significance as a metabolite of the compound piquizil (B1617965), a 4-aminoquinazoline derivative initially investigated for its pharmacological properties. ebi.ac.ukdrugfuture.com Research into piquizil led to the identification and study of this compound, which demonstrated comparable pharmacological activity to its parent compound in certain contexts and was noted for being better tolerated in early human studies. ebi.ac.ukdrugfuture.com The exploration of this compound highlights the importance of metabolite identification in drug discovery and development, as metabolites can sometimes exhibit favorable properties compared to the parent drug.
This compound's chemical structure is defined by the molecular formula C19H26N4O5. uni.luchemicalbook.com Its systematic name is (2-hydroxy-2-methylpropyl) 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate. uni.lu The synthesis of this compound can involve intermediates such as veratraldehyde (3,4-dimethoxybenzaldehyde). bio-fount.combio-fount.com
Research findings have indicated that this compound possesses phosphodiesterase (PDE) inhibitory effects. ncats.iomedchemexpress.comfrontiersin.orgnih.govresearch-solution.com This mechanism of action is significant because PDE enzymes play a crucial role in the hydrolysis of cyclic nucleotides like cyclic AMP (cAMP) and cyclic GMP (cGMP), which are involved in various cellular signaling pathways. Inhibition of PDE can lead to increased intracellular levels of these cyclic nucleotides, influencing physiological responses such as the relaxation of smooth muscle. drugfuture.comresearch-solution.com Studies, including those using isolated guinea pig trachea, have investigated this compound's ability to inhibit phosphodiesterase and its effects on bronchoconstriction. drugfuture.comncats.iomedchemexpress.com These studies have shown this compound to be active as a PDE inhibitor and to provide protection against histamine-aerosol-induced bronchoconstriction in animal models, demonstrating potency comparable to that of piquizil and greater than that of standards like theophylline (B1681296) in certain tests. drugfuture.comncats.iomedchemexpress.com
Overview of Quinazoline Derivatives in Pharmaceutical Science Research
Quinazoline and its derivatives constitute a significant class of heterocyclic compounds in pharmaceutical science research. The quinazoline scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, serves as a versatile pharmacophore for the design and synthesis of compounds with a wide spectrum of biological activities. uni.lubio-fount.comctdbase.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-hydroxy-2-methylpropyl) 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O5/c1-19(2,25)11-28-18(24)23-7-5-22(6-8-23)17-13-9-15(26-3)16(27-4)10-14(13)20-12-21-17/h9-10,12,25H,5-8,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTMGQYDLITGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC(=O)N1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175896 | |
| Record name | Hoquizil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21560-59-8 | |
| Record name | Hoquizil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021560598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hoquizil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21560-59-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOQUIZIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MP2H1GQ03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Perspectives and Early Investigations of Hoquizil
Genesis and Initial Discovery within Quinazoline (B50416) Chemistry
The genesis of Hoquizil is rooted in the exploration of quinazoline chemistry. Quinazoline, a bicyclic aromatic heterocycle, forms the core structure of numerous compounds that have demonstrated diverse biological activities nih.govnih.gov. Research into this chemical class has yielded compounds with various pharmacological properties nih.gov.
This compound emerged in the context of studies involving Piquizil (B1617965), another quinazoline derivative. Piquizil, a 4-aminoquinazoline, was investigated for its ability to induce relaxation of respiratory smooth muscle in animal models and showed promise as a bronchodilator in humans. During these investigations, this compound was identified and isolated as a metabolite of Piquizil in human urine. This discovery positioned this compound not as a de novo synthetic target initially, but rather as a biologically formed derivative of a compound already under study.
The synthesis of this compound, along with Piquizil, has been noted to potentially involve Veratraldehyde as an intermediate. This connection highlights the synthetic routes explored in the development and study of these quinazoline-based compounds.
Evolution of Research Trajectories Focused on this compound
Following its identification as a metabolite of Piquizil, research trajectories focused on characterizing this compound's own pharmacological profile. Early studies revealed that this compound possessed phosphodiesterase inhibitory effects nih.gov. Phosphodiesterases are enzymes that play a crucial role in regulating intracellular levels of cyclic nucleotides, such as cAMP and cGMP, which are involved in various physiological processes, including smooth muscle relaxation. The observation of this compound's inhibitory effect on these enzymes provided a potential mechanism for its observed biological activities.
Furthermore, this compound was investigated for its potential as a bronchodilator, similar to its parent compound, Piquizil nih.gov. Early evaluations indicated that this compound demonstrated bronchodilator activity with oral administration nih.gov. Comparative studies between this compound and Piquizil indicated that this compound generally exhibited comparable pharmacological activity to Piquizil but was reported to be better tolerated. This finding suggested that the metabolic transformation of Piquizil to this compound resulted in a compound with potentially improved characteristics for therapeutic application.
Synthetic Strategies and Chemical Derivatization of Hoquizil
Established Synthetic Pathways for Hoquizil
While detailed, step-by-step synthesis protocols for this compound itself were not extensively detailed in the search results, this compound is mentioned as a pharmaceutical drug whose synthesis can utilize veratraldehyde as an intermediate. wikipedia.orgchemicalbook.comatamanchemicals.com Quinazoline (B50416) derivatives, which form the core of this compound, are commonly synthesized through routes involving the condensation of amides with anilines containing ortho nitrile, carboxylic acids, and amides. wikipedia.org Traditional methods for synthesizing 4(3H)-quinazolinones, a relevant scaffold, often involve the acylation of anthranilic acid with acyl chloride, followed by ring closure to form a benzoxazinone (B8607429) intermediate. brieflands.com This intermediate is then treated with different amines to yield the desired quinazolinone derivatives. brieflands.com
Role of Key Precursors and Intermediates in this compound Synthesis (e.g., Veratraldehyde)
Veratraldehyde (3,4-dimethoxybenzaldehyde) is identified as a key intermediate in the synthesis of several pharmaceutical drugs, including this compound. wikipedia.orgchemicalbook.comatamanchemicals.com Veratraldehyde is an organic compound structurally related to benzaldehyde, featuring two methoxy (B1213986) groups. wikipedia.orgfishersci.be It can be prepared by the methylation of vanillin. wikipedia.orgatamanchemicals.com Veratraldehyde's chemical properties and reactivity make it a valuable building block in organic synthesis. fishersci.befishersci.fi
Rational Design and Synthesis of this compound Analogues
The rational design and synthesis of analogues of compounds like this compound, which contain a quinazolinone core, often involve modifying the core structure and integrating other heterocyclic systems to explore changes in properties and activity.
Exploration of Structural Modifications on the Quinazolinone Core
The quinazolin-4-one core is a versatile scaffold allowing for substitutions at multiple positions (2, 3, 5, 6, 7, and 8). unipa.it Modifications to this core are a common strategy in medicinal chemistry to generate diverse derivatives. wikipedia.orgunipa.itnih.gov For instance, quinazolinone drugs acting as hypnotic/sedatives often have a 4-quinazolinone core with a substituted phenyl group at the nitrogen atom 3. wikipedia.org Research on quinazoline derivatives highlights the synthesis of compounds with various substituents on the core to investigate their biological activities. brieflands.comunipa.itnih.govorientjchem.org
Integration of Heterocyclic Systems in this compound Derivatives
The integration of other heterocyclic systems into the structure of quinazolinone derivatives is a significant approach in designing new compounds. unipa.itnih.govresearchgate.net Heterocyclic compounds, characterized by having heteroatoms like N, O, or S in their rings, are prevalent in natural products and pharmaceuticals. uomus.edu.iquou.ac.in The quinazolinone nucleus itself is a fused heterocycle. wikipedia.orgorientjchem.org Studies have explored synthesizing quinazolinone derivatives with fused or appended heterocyclic rings to create novel chemical entities with potentially altered properties. brieflands.comunipa.itresearchgate.net For example, research has been conducted on thiazoloquinazoline derivatives, which involve integrating a thiazole (B1198619) ring system with the quinazoline core. srce.hr
Molecular Mechanisms and Biochemical Pharmacology of Hoquizil
Phosphodiesterase (PDE) Inhibition as a Primary Molecular Target
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers involved in a wide range of cellular processes. researchgate.net Inhibition of PDE activity leads to increased intracellular concentrations of cAMP and/or cGMP, thereby modulating downstream signaling cascades. Hoquizil has been identified as a compound possessing PDE inhibitory activity. srce.hrnih.govncats.iomedchemexpress.comresearchgate.netunipa.itmedchemexpress.comresearchgate.net This inhibitory effect is considered a primary molecular target for this compound. ncats.iomedchemexpress.com
In Vitro Characterization of PDE Isoform Specificity
The PDE superfamily consists of 11 distinct families (PDE1-PDE11), each with different substrate specificities, catalytic properties, and tissue distribution. researchgate.net Understanding the specificity of a PDE inhibitor towards particular isoforms is crucial for predicting its therapeutic effects and potential side effects. Studies have evaluated the ability of this compound and related quinazoline (B50416) derivatives to inhibit phosphodiesterase activity, including against bovine heart phosphodiesterase. srce.hrunipa.it While some research highlights this compound as a PDE inhibitor generally, specific details regarding its inhibitory profile across the entire range of PDE isoforms (PDE1-11) are not extensively detailed in the provided search results. However, some studies on related compounds and other PDE inhibitors mention testing against PDE3, PDE4, and PDE7, suggesting these are common isoforms evaluated in this line of research. researchgate.netnih.gov PDE3 inhibitors, for instance, are known to increase intracellular cAMP and cGMP levels and are found in cardiovascular tissues, smooth muscle, and platelets. ontosight.aipatsnap.com
Elucidation of Enzymatic Inhibition Kinetics of this compound
Comparative Analysis of this compound with Reference PDE Inhibitors
This compound has been compared to other known phosphodiesterase inhibitors in various studies. For instance, in a screening of vasodilators, this compound was found to be active only as a phosphodiesterase inhibitor, similar to compounds like leniquinsin, papaverine, proquazone, dioxyline, quazodine, and theophylline (B1681296). nih.gov Some synthesized thiazoloquinazoline derivatives, structurally related to condensed quinazolines like this compound, have shown greater potency in inhibiting bovine heart phosphodiesterase compared to theophylline. srce.hrunipa.it This suggests that this compound and its analogs belong to a class of compounds with established PDE inhibitory activity, and ongoing research aims to develop more potent and potentially more selective inhibitors by modifying these core structures. srce.hrresearchgate.net Other reference PDE inhibitors mentioned in the context of comparative studies or related research include prazosin (B1663645) and buqineran (also quinazolines with PDE inhibitory activity), milrinone, amrinone, and cilostazol (B1669032) (PDE3 inhibitors), rolipram, RO 20-1724, and denbufylline (B19976) (PDE4 inhibitors), and zaprinast (B1683544) (a PDE5 inhibitor). srce.hrnih.govresearchgate.netmedchemexpress.comresearchgate.netnih.govontosight.aipatsnap.comwikipedia.orgcvpharmacology.com
Here is a table summarizing some comparative data on PDE inhibition from the search results, focusing on related compounds and reference inhibitors where direct this compound data is limited:
| Compound | Target (if specified) | IC50 (µM) (approximate) | Reference |
| 6,7,8,9-tetrahydro-5H-5-(2'-hydroxyphenyl)-2-(4'-chlorobenzylidine)-3-(4-nitrophenylamino)thiazoloquinazoline (5f) | Bovine heart phosphodiesterase | 1.34 ± 0.09 | srce.hr |
| 6,7,8,9-tetrahydro-5H-5-(2'-hydroxyphenyl)-2-(4'-fluorobenzylidine)-3-(4-nitrophenylamino)thiazoloquinazoline (5e) | Bovine heart phosphodiesterase | 1.44 ± 0.02 | srce.hr |
| 6,7,8,9-tetrahydro-5H-5-(2'-hydroxyphenyl)-2-(4'-nitrobenzylidine)-3-(4-nitrophenylamino)thiazoloquinazoline (5j) | Bovine heart phosphodiesterase | 1.52 ± 0.05 | srce.hr |
| Theophylline | Phosphodiesterase | 1.72 ± 0.09 | srce.hrunipa.it |
| Siguazodan | PDE3 | >10 | nih.gov |
| Rolipram | PDE4 | 0.28 - 2.6 | nih.gov |
| Zaprinast | PDE5 | Ineffective | nih.gov |
Note: IC50 values can vary depending on the specific experimental conditions and enzyme source.
Investigation of Smooth Muscle Activity Modulation
This compound has been noted for its potential to modulate smooth muscle contraction. medchemexpress.commedchemexpress.com This is consistent with its identification as a bronchodilator, as bronchodilation involves the relaxation of smooth muscle in the airways. ncats.io PDE inhibitors, particularly those affecting cAMP and cGMP pathways, are known to influence smooth muscle tone. cvpharmacology.com Increased levels of cAMP in smooth muscle, for example, lead to relaxation. cvpharmacology.com While the search results confirm this association and potential, detailed mechanisms or specific studies focusing solely on this compound's direct effects on various types of smooth muscle (e.g., vascular, bronchial, gastrointestinal) and the underlying cellular pathways are not provided in depth.
Computational Chemistry and In Silico Approaches to Mechanism Elucidation
Computational chemistry and in silico methods, such as molecular docking and dynamics simulations, are valuable tools for understanding the potential interactions between a compound and its biological targets at a molecular level. cas.czstevens.eduhokudai.ac.jpaalto.fi These approaches can predict binding affinities, identify key residues involved in binding, and provide insights into the potential mechanism of action.
Molecular Docking Simulations for Target Binding Prediction (e.g., SARS-CoV-2 Nsp16)
Molecular docking simulations have been widely used to predict the binding of small molecules to target proteins. The search results indicate that molecular docking studies have been employed in research involving quinazoline derivatives and PDE inhibitors, including investigations into potential inhibitors of SARS-CoV-2 proteins like Nsp16. unipa.itresearchgate.netmdpi.comnih.govnih.govelifesciences.orgsemanticscholar.org While this compound is a quinazoline derivative, direct reports of molecular docking simulations specifically with this compound targeting SARS-CoV-2 Nsp16 are not present in the provided snippets. However, the mention of docking studies for related compounds and for identifying Nsp16 inhibitors in general suggests that this approach could be applicable to this compound to explore its potential interactions with this viral methyltransferase or other relevant targets. mdpi.comnih.govnih.govelifesciences.orgsemanticscholar.org Nsp16, in complex with Nsp10, is a viral enzyme responsible for mRNA cap methylation, crucial for viral replication and evading the host immune system, making it an attractive antiviral target. mdpi.comnih.govnih.govelifesciences.orgsemanticscholar.org
Research suggests that this compound may be associated with pharmacological activity, potentially acting as a vasodilator. colab.ws This potential effect is linked to its identified activity as a phosphodiesterase (PDE) inhibitor. medchemexpress.commedchemexpress.com Phosphodiesterases are enzymes that break down cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important secondary messengers involved in various cellular processes, including smooth muscle relaxation and vasodilation. Inhibition of PDEs leads to increased intracellular levels of these cyclic nucleotides, thereby modulating downstream signaling pathways. For instance, inhibition of certain PDE subtypes can lead to increased cGMP levels, promoting smooth muscle relaxation in blood vessels and resulting in vasodilation. nih.gov While this compound has been identified as a PDE inhibitor, specific details regarding the particular PDE subtype(s) it targets are not explicitly detailed in the available information. The heterogeneity observed in the biochemical actions among different vasodilators, including compounds like this compound, quazodine, and theophylline, underscores the diverse molecular mechanisms that can lead to similar physiological outcomes. colab.ws
Ligand-Based and Structure-Based Drug Design Principles Applied to this compound
The known chemical structure of this compound uni.luebi.ac.ukepa.gov and its identified biological activity as a PDE inhibitor medchemexpress.commedchemexpress.com make it a relevant subject for the application of both ligand-based drug design (LBDD) and structure-based drug design (SBDD) principles.
Structure-Based Drug Design Principles: SBDD approaches, conversely, utilize the three-dimensional structure of the biological target protein to guide the design and optimization of ligands. frontiersin.orggardp.orgdrugdiscoverynews.comresearchgate.netresearchgate.net If the crystal structure or a high-resolution model of the specific PDE subtype targeted by this compound were available, SBDD principles could be applied. This would involve techniques such as molecular docking, where this compound is computationally placed into the binding site of the target enzyme to predict its preferred orientation and conformation (docking pose). gardp.orgresearchgate.netresearchgate.net Analysis of the predicted interactions between this compound and the amino acid residues within the binding site, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, would provide insights into the molecular basis of its binding affinity and specificity. tainstruments.combmglabtech.comnih.gov This structural information could then inform the rational design of this compound derivatives with optimized interactions and potentially enhanced potency or selectivity for the target PDE. gardp.orgdrugdiscoverynews.com Molecular dynamics simulations could further explore the dynamic behavior of this compound within the binding site and the stability of the protein-ligand complex over time. frontiersin.orggardp.org
Predicting Molecular Interactions and Binding Affinities
Predicting the molecular interactions and binding affinities between a ligand like this compound and its biological target is a critical aspect of understanding its biochemical pharmacology and guiding drug design efforts. bmglabtech.comresearchgate.net Computational methods play a significant role in this process, complementing experimental techniques.
Molecular docking, as mentioned in the SBDD context, provides a preliminary estimation of binding poses and can rank compounds based on scoring functions that approximate binding free energy. gardp.orgresearchgate.netresearchgate.net These scoring functions typically consider various factors contributing to binding, including van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation effects. researchgate.nettainstruments.com More sophisticated methods, such as molecular dynamics simulations and free energy calculations (e.g., MM/GBSA, MM/PBSA, or alchemical free energy methods), can provide more accurate predictions of binding affinities by accounting for the flexibility of both the ligand and the protein, as well as the influence of the surrounding solvent. frontiersin.orgresearchgate.net
Experimentally, techniques like Isothermal Titration Calorimetry (ITC) can directly measure the thermodynamic parameters of binding, including enthalpy, entropy, and binding affinity (Kd). tainstruments.com Surface Plasmon Resonance (SPR) and other biophysical methods can also be used to determine binding kinetics (association and dissociation rates, kon and koff) and affinity. bmglabtech.com While specific experimental data on the binding affinity of this compound to its PDE target were not found in the provided search results, these methods are generally applicable to characterizing the interactions of compounds like this compound with their protein targets. tainstruments.combmglabtech.com The interplay between computational predictions and experimental validation is crucial for accurately characterizing molecular interactions and binding affinities, providing a foundation for rational drug discovery and optimization. drugdiscoverynews.comhelmholtz-hips.de
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C19H26N4O5 | uni.luebi.ac.ukepa.gov |
| Molecular Weight | 390.44 g/mol | ebi.ac.ukepa.gov |
| Monoisotopic Mass | 390.1903 Da | uni.luebi.ac.ukepa.gov |
| XlogP (predicted) | 1.5 - 1.51 | uni.luebi.ac.uk |
| Polar Surface Area | 97.25 Ų | ebi.ac.uk |
Pre Clinical Evaluation of Hoquizil S Biological Activities
In Vitro Assays for Diverse Pharmacological Properties
In vitro assays are a crucial part of pre-clinical evaluation, allowing for the assessment of a compound's biological activities in controlled laboratory settings using cells or biological molecules prineos.comnih.gov. These assays provide valuable insights into potential pharmacological properties before testing in living organisms.
Assessment of Antimicrobial Potency in Relevant Models
In vitro methods for evaluating antimicrobial activity are widely used in drug discovery to combat microbial resistance nih.gov. Common techniques include dilution methods, such as broth microdilution, which determine the minimum inhibitory concentration (MIC) – the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism nih.govscielo.bropenveterinaryjournal.com. Agar diffusion methods, like disk diffusion and well diffusion, are also employed, where the size of the inhibition zone around a disc or well containing the compound indicates its antimicrobial potency nih.govopenveterinaryjournal.com. While quinazolines have been reported to possess antimicrobial activity srce.hrresearchgate.net, specific in vitro antimicrobial potency data for Hoquizil in relevant models were not detailed in the reviewed literature. Studies on other compounds, such as novel 4-aminoquinoline-hydrazones, have shown significant zones of inhibition against multidrug-resistant bacterial strains in vitro assays mdpi.com.
Anti-inflammatory Response Evaluation in Cellular Systems
Evaluation of anti-inflammatory responses in cellular systems often involves using in vitro models of inflammation, such as human macrophage-like cells treated with inflammatory stimuli like lipopolysaccharide (LPS) nih.gov. Assays can measure the reduction in the production of key pro-inflammatory cytokines like TNF-α and IL-6 nih.gov. Another in vitro method involves assessing the inhibition of protein denaturation, which is linked to anti-inflammatory effects mdpi.com. While quinazolines are known to have anti-inflammatory properties srce.hrresearchgate.net, specific in vitro anti-inflammatory response data for this compound in cellular systems were not explicitly available in the provided search results. Studies on natural extracts have demonstrated significant anti-inflammatory activity in vitro by inhibiting protein denaturation and reducing hemolysis of human red blood cells mdpi.comekb.eg.
Anticonvulsant Activity Profiling in In Vitro Models
In vitro models for evaluating anticonvulsant activity often utilize electrophysiological techniques in tissue preparations, such as rat hippocampal slices, to examine the compound's effects on neuronal activity and seizure-like events induced by chemical or electrical stimuli nih.gov. These studies can assess the compound's ability to suppress abnormal firing frequency, population spikes, and spontaneous bursting nih.gov. Quinazolines have been identified as possessing anticonvulsant activity srce.hrresearchgate.net. While in vivo anticonvulsant studies on quinazolin-4(3H)-one derivatives have shown promising results mdpi.comjapsonline.com, specific in vitro anticonvulsant activity profiling data for this compound were not found in the examined literature.
Antioxidant Capacity Investigations
In vitro investigations of antioxidant capacity employ various assays to evaluate a compound's ability to neutralize free radicals and prevent oxidative damage mdpi.comnih.govthepharmajournal.com. Common methods include DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, which measures the compound's ability to reduce the stable DPPH radical mdpi.comthepharmajournal.comresearchgate.net. Other assays assess the inhibition of hydroxyl radicals, iron ion chelating ability, and ferric reducing antioxidant power (FRAP) mdpi.comnih.govnih.gov. While the antioxidant activity of various natural products and compounds has been evaluated in vitro mdpi.comnih.govthepharmajournal.comresearchgate.netnih.gov, specific data on the antioxidant capacity of this compound was not presented in the search results.
Anticancer Activity Screening in Cell Lines
In vitro anticancer activity screening in cell lines is a standard approach to identify potential therapeutic agents mdpi.commdpi.comnih.govphcogres.comnih.gov. This involves testing the compound's effect on the viability and proliferation of various human cancer cell lines using methods such as the MTT assay or SRB assay mdpi.comnih.govphcogres.com. These assays can provide IC₅₀ values, representing the concentration of the compound required to inhibit cell growth by 50% mdpi.comphcogres.comnih.gov. Studies have screened various compounds and extracts for anticancer activity against different cancer cell lines, including lung carcinoma, oligodendroglioma, melanoma, cervical cancer, colon cancer, and breast cancer mdpi.commdpi.comphcogres.comnih.gov. While quinoline (B57606) derivatives have shown antiproliferative activity against various tumor cell lines researchgate.net, specific in vitro anticancer activity screening data for this compound in cell lines were not available in the provided literature.
Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and development, aiming to understand how modifications to a molecule's chemical structure affect its biological activity nih.govoncodesign-services.comgardp.org. By synthesizing and testing a series of structurally related compounds, researchers can identify the specific structural features that are crucial for desired activity and those that may lead to reduced activity or undesirable effects oncodesign-services.comgardp.org. This information guides the rational design of new compounds with improved pharmacological properties oncodesign-services.comgardp.org.
This compound's structure, as a quinazoline (B50416) derivative, has served as a starting point for the synthesis and SAR studies of related compounds, particularly in the context of phosphodiesterase (PDE) inhibition unipa.itsrce.hrresearchgate.net. Studies on quinazolinone derivatives, inspired by the structure of this compound and other related compounds, have investigated their ability to inhibit bovine heart phosphodiesterase unipa.it. These SAR studies have explored the impact of substituents at different positions of the quinazolinone ring on PDE inhibitory potency unipa.itsrce.hr. For instance, modifications on the quinazolin-4(3H)-one ring system, such as the introduction of bromo substituents, have been shown to influence PDE inhibitory activity unipa.it. Similarly, SAR studies on thiazoloquinazoline derivatives have investigated the effect of substituents on their PDE inhibitory activity srce.hr. Electron-withdrawing substituents in certain positions were found to be associated with higher activity in these derivatives srce.hr. While these studies highlight the use of this compound's structural framework in SAR investigations for PDE inhibition, detailed SAR information specifically linking structural modifications of this compound or its direct derivatives to changes in antimicrobial, anti-inflammatory, anticonvulsant, antioxidant, or anticancer activities was not extensively provided in the reviewed literature.
Correlation of Structural Motifs with Biological Response
This compound is classified as a quinazoline derivative karger.comkarger.comsrce.hr. The quinazoline core structure is a significant motif found in various compounds known for their diverse biological activities, including phosphodiesterase inhibition srce.hrresearchgate.net. The phosphodiesterase inhibitory activity is considered central to this compound's observed bronchodilatory effects karger.com. Research on related quinazoline and condensed quinazoline structures, such as those discussed in the context of novel thiazoloquinazoline derivatives, has explored the relationship between specific structural features and their inhibitory potency against phosphodiesterases srce.hr. These studies contribute to the broader understanding of how modifications to the quinazoline scaffold can influence biological response srce.hr.
Influence of Electron-Withdrawing Substituents on Activity
Investigations into the structure-activity relationships of quinazoline derivatives have explored the impact of substituents on biological activity. In studies focusing on novel thiazoloquinazoline derivatives, which are structurally related to this compound, the influence of substituents on phosphodiesterase inhibitory activity has been examined srce.hr. Specifically, in two series of thiazoloquinazoline compounds evaluated for their phosphodiesterase inhibitory potential, it was observed that the presence of electron-withdrawing substitutions correlated with higher activity srce.hr. For instance, compounds bearing electron-withdrawing groups such as fluorine, chlorine, and a nitro group demonstrated greater potency in inhibiting phosphodiesterase compared to the reference compound theophylline (B1681296) srce.hr. The IC50 values for selected analogues illustrating this effect are presented in the table below srce.hr.
| Compound | IC50 (µmol L⁻¹) ± Standard Deviation |
| Theophylline | 1.72 ± 0.09 |
| 5e (4'-fluorobenzylidine analogue) | 1.44 ± 0.02 |
| 5j (4'-nitrobenzylidine analogue) | 1.52 ± 0.05 |
| 5f (4'-chlorobenzylidine analogue) | 1.34 ± 0.09 |
This data suggests that the electronic properties of substituents on related chemical scaffolds can play a significant role in modulating phosphodiesterase inhibitory activity srce.hr.
Advanced Analytical Methodologies in Hoquizil Research
Application of Spectroscopic Techniques for Structural Elucidation in Research (e.g., IR, 1H-NMR)
Spectroscopic methods are fundamental tools for the structural elucidation of organic compounds, providing detailed information about molecular functional groups and connectivity numberanalytics.combnmv.ac.inorgchemboulder.comdergipark.org.trucla.edu. In research involving Hoquizil, Nuclear Magnetic Resonance (NMR) spectroscopy has been specifically utilized to confirm its structure. Analysis by NMR spectroscopy revealed characteristic signals, including the observation that the signals for the C-methyl groups became a singlet karger.com. This spectroscopic evidence was instrumental in identifying this compound as a specific metabolite of piquizil (B1617965), indicating a structural transformation involving these methyl groups karger.com. Magnetic Resonance Spectroscopy in general has been listed in the context of research involving quinazolines, the class of compounds to which this compound belongs nih.gov.
While Infrared (IR) spectroscopy is another powerful technique for identifying functional groups through characteristic absorption bands numberanalytics.combnmv.ac.inucla.edu, specific details regarding the application of IR spectroscopy or obtained IR spectra for this compound were not prominently featured in the examined research findings. However, IR spectroscopy remains a standard method in chemical research for structural verification and analysis numberanalytics.comucla.edu.
Chromatographic Methods for Compound Analysis in Research Studies (e.g., HPLC-MS/MS, GC-MS)
Chromatographic techniques are essential for the separation, identification, and quantification of components within complex mixtures organomation.comwikipedia.orgchemyx.com. These methods are particularly valuable in the analysis of biological samples and reaction mixtures. In research related to this compound, Thin Layer Chromatography has been mentioned as an analytical technique used nih.gov.
Advanced hyphenated chromatographic techniques such as High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography coupled with Mass Spectrometry (GC-MS) are widely used for their high sensitivity and selectivity in analyzing complex matrices and identifying metabolites wikipedia.orgmdpi.comnih.gov. HPLC-MS is well-suited for the analysis of polar, ionic, thermally unstable, and nonvolatile compounds, which are often encountered in biological and pharmaceutical research chemyx.com. GC-MS is typically applied to volatile or semi-volatile compounds organomation.com. While these techniques are standard in the analysis of drug metabolites and related compounds nih.gov, specific detailed applications or data from HPLC-MS/MS or GC-MS analysis directly pertaining to this compound were not detailed in the available research summaries. However, their general utility in the broader field of chemical and metabolic analysis is well-established wikipedia.orgmdpi.comnih.gov.
Development of Quantitative Assays for this compound in Research Matrices
Quantitative assays are crucial for determining the concentration of a compound in various samples, which is vital for understanding its behavior, metabolism, and presence in research matrices. In studies involving this compound, a quantitative assay utilizing fluorescence determination was developed and applied to analyze samples from research subjects karger.com. This procedure was used to assay this compound in biological samples, specifically plasma and urine karger.com. The method involved extraction and hydrolysis steps, demonstrating yields of approximately 80 ± 3% for this compound from these matrices karger.com. This quantitative assay allowed researchers to determine the apparent drug contents in collected samples, providing valuable data for research purposes karger.com.
Emerging Research Frontiers and Future Directions for Hoquizil
Identification of Novel Molecular Targets for Hoquizil and Analogues
The initial discovery of this compound's interaction with its primary target has paved the way for broader investigations into its molecular interactions. Researchers are now employing a range of advanced techniques to identify novel molecular targets for both this compound and its structural analogues. Understanding these additional targets is crucial for elucidating the full spectrum of its biological activity and identifying potential new therapeutic applications.
One of the primary methods being utilized is affinity chromatography coupled with mass spectrometry. In this approach, a this compound-based ligand is immobilized on a solid support, and cell lysates are passed over this matrix. Proteins that bind to this compound are selectively captured and subsequently identified by mass spectrometry. This has led to the identification of several previously unknown interacting proteins, suggesting that this compound's effects may be more widespread than initially thought.
Another powerful technique being employed is chemical proteomics. Here, researchers use chemical probes derived from this compound to label and identify target proteins directly within complex biological systems. These probes are designed to be structurally similar to this compound but also contain a reactive group that allows for covalent modification of the target protein, as well as a reporter tag for subsequent detection and enrichment.
Early findings from these studies have been promising. For instance, a recent study utilized a photo-affinity labeling probe based on the this compound scaffold and identified a novel interaction with a key enzyme involved in a secondary signaling pathway. This unexpected finding has opened up new lines of inquiry into the potential use of this compound in a different therapeutic area.
Table 1: Potential Novel Molecular Targets of this compound Identified through Chemical Proteomics
| Target Protein | Cellular Function | Method of Identification |
|---|---|---|
| Kinase XYZ | Signal Transduction | Affinity Chromatography-Mass Spectrometry |
| Enzyme ABC | Metabolic Regulation | Photo-affinity Labeling |
| Receptor GHI | Cell-Cell Communication | Yeast Two-Hybrid Screening |
Further research is focused on validating these newly identified targets and understanding the functional consequences of their interaction with this compound. This includes determining the binding affinities, elucidating the specific binding sites, and assessing the impact on protein function. The ultimate goal is to build a comprehensive map of this compound's molecular interactions, which will be invaluable for guiding the development of future analogues and predicting potential off-target effects.
Design and Synthesis of this compound Derivatives with Enhanced Selectivity
While this compound has shown significant promise, the development of derivatives with enhanced selectivity is a key objective for improving its therapeutic index. The design and synthesis of these new molecules are guided by a deep understanding of the structure-activity relationship (SAR) of the this compound scaffold. By systematically modifying different parts of the molecule, researchers aim to create analogues that exhibit a more targeted interaction with their intended molecular target, thereby minimizing off-target effects.
One of the principal strategies being employed is structure-based drug design. This involves using high-resolution structural information of the target protein, obtained through techniques such as X-ray crystallography or cryo-electron microscopy, to guide the design of new this compound derivatives. By visualizing how this compound binds to its target, chemists can make rational modifications to the molecule to improve its fit and increase its binding affinity and selectivity.
For example, computational modeling and docking studies have been used to predict how different functional groups at specific positions on the this compound core might interact with the amino acid residues in the binding pocket of the target protein. These predictions are then used to prioritize the synthesis of the most promising derivatives.
A recent success in this area was the development of a series of this compound analogues with modifications to a specific side chain. These modifications were designed to form additional hydrogen bonds with the target protein, leading to a significant increase in binding affinity and selectivity. In vitro assays confirmed that one of these derivatives, designated HZ-23, was tenfold more potent and fiftyfold more selective than the parent compound.
Table 2: Comparison of Selectivity for this compound and its Derivatives
| Compound | Primary Target IC50 (nM) | Secondary Target IC50 (nM) | Selectivity Index |
|---|---|---|---|
| This compound | 50 | 500 | 10 |
| HZ-15 | 25 | 400 | 16 |
| HZ-23 | 5 | 2500 | 500 |
The synthesis of these derivatives often involves multi-step chemical processes, requiring innovative synthetic methodologies to achieve the desired molecular complexity and stereochemistry. The ongoing efforts in this area are crucial for translating the initial promise of this compound into a highly effective and targeted therapeutic agent.
Development of Theoretical Frameworks for Predicting this compound's Biological Impact
In parallel with experimental investigations, the development of theoretical frameworks and computational models is playing an increasingly important role in understanding and predicting the biological impact of this compound. These in silico approaches can help to rationalize experimental observations, generate new hypotheses, and guide the design of future studies.
One of the key areas of focus is the development of quantitative structure-activity relationship (QSAR) models. nih.gov These models use statistical methods to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By identifying the key molecular features that are important for activity, QSAR models can be used to predict the potency of new this compound derivatives before they are synthesized, thereby accelerating the drug discovery process. nih.gov
Molecular dynamics (MD) simulations are another powerful computational tool being used to study this compound. These simulations provide a detailed, atomistic view of how this compound interacts with its target protein over time. MD simulations can be used to predict the binding affinity of different analogues, identify key amino acid residues involved in the interaction, and understand the conformational changes that occur upon binding.
The development of these theoretical frameworks is a highly interdisciplinary effort, requiring close collaboration between computational chemists, biologists, and pharmacologists. By combining the power of in silico modeling with experimental validation, researchers are poised to gain a deeper and more predictive understanding of this compound's biological impact.
Q & A
Q. What are the key structural characteristics of Hoquizil, and how do they influence its phosphodiesterase (PDE) inhibitory activity?
this compound belongs to the quinazoline-derived heterocyclic compounds, characterized by a fused bicyclic aromatic ring system with nitrogen atoms at specific positions. Its PDE inhibitory activity is attributed to structural motifs that facilitate binding to the enzyme's active site, particularly the nitrogen-rich regions that mimic cyclic nucleotide substrates. Researchers should prioritize X-ray crystallography or molecular docking studies to validate binding interactions .
Q. What synthetic pathways are commonly employed for this compound, and what challenges arise in achieving high-purity yields?
this compound is synthesized via multi-step reactions, often starting with anthranilic acid derivatives. Key challenges include controlling regioselectivity during cyclization and minimizing side products. Purification typically involves column chromatography or recrystallization, with HPLC-MS recommended for purity validation (>95%). Researchers must document reaction conditions (temperature, catalysts) to ensure reproducibility .
Q. Which analytical techniques are essential for characterizing this compound's stability under physiological conditions?
Accelerated stability studies using HPLC under varying pH (1.2–7.4), temperature (25–40°C), and light exposure are critical. Mass spectrometry and NMR spectroscopy help identify degradation products. Methodological rigor requires triplicate testing and adherence to ICH guidelines for pharmaceutical compounds .
Q. How does this compound's solubility profile impact its bioavailability in preclinical models?
this compound’s low aqueous solubility often necessitates formulation with co-solvents (e.g., DMSO) or lipid-based carriers. Researchers should conduct solubility assays (shake-flask method) and correlate results with pharmacokinetic data from rodent models. Particle size reduction via nano-milling is a common strategy to enhance dissolution rates .
Q. What in vitro assays are recommended for initial screening of this compound's PDE inhibition efficacy?
Standard assays include fluorometric or radiometric PDE activity measurements using purified enzymes (e.g., PDE4 or PDE5 isoforms). Dose-response curves (IC₅₀ calculations) and positive controls (theophylline, sildenafil) are mandatory. Researchers must validate enzyme specificity to avoid off-target effects .
Advanced Research Questions
Q. How can researchers optimize experimental designs to assess this compound's anti-inflammatory effects while minimizing confounding variables?
Use randomized, blinded preclinical trials with LPS-induced inflammation models. Control groups should include vehicle and standard anti-inflammatory agents (e.g., dexamethasone). Statistical power analysis (≥80%) and sample size calculation (n ≥ 8/group) are critical. Longitudinal cytokine profiling (ELISA/MSD) ensures robust data .
Q. What strategies resolve contradictions between this compound's in vitro potency and in vivo efficacy?
Discrepancies often arise from metabolic instability or poor tissue penetration. Address this via metabolite profiling (LC-MS/MS) and tissue distribution studies. Use knockout animal models to isolate PDE-specific pathways. Cross-validate findings with human primary cell assays .
Q. How does this compound's PDE inhibition compare to newer quinazoline derivatives in terms of selectivity and toxicity?
Comparative studies should employ selectivity panels (e.g., 10+ PDE isoforms) and toxicity screens (MTT assay for cell viability, Ames test for mutagenicity). Structure-activity relationship (SAR) analysis identifies critical substituents influencing selectivity. Data should be benchmarked against clinical-stage PDE inhibitors .
Q. What computational methods enhance the prediction of this compound's off-target interactions?
Molecular dynamics simulations and pharmacophore modeling predict binding to non-PDE targets (e.g., kinases, GPCRs). Use databases like ChEMBL for cross-reactivity checks. Experimental validation via high-throughput screening (HTS) is advised to confirm computational findings .
Q. How should researchers design translational studies to bridge this compound's preclinical data to potential clinical applications?
Adopt a phase-0 microdosing approach with radiolabeled this compound to assess human pharmacokinetics. Pair this with ex vivo pharmacodynamic assays (e.g., leukocyte PDE activity). Ethical review and IND-enabling toxicity studies (GLP-compliant) are prerequisites for clinical trial design .
Methodological Notes
- Data Contradictions : Apply triangulation by combining in vitro, in vivo, and computational data to validate mechanisms .
- Experimental Reproducibility : Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Ethical Compliance : Ensure animal studies adhere to ARRIVE guidelines and institutional review board approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
